molecular formula C13H26 B8493886 Tridec-8-ene CAS No. 23051-84-5

Tridec-8-ene

Cat. No.: B8493886
CAS No.: 23051-84-5
M. Wt: 182.35 g/mol
InChI Key: VDFGUEPMNNLWOZ-PKNBQFBNSA-N
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Description

Tridec-8-ene is an organic compound with the molecular formula C₁₃H₂₆. It is a type of alkene, characterized by the presence of a carbon-carbon double bond located at the eighth position of the tridecane chain. This compound is part of the larger family of hydrocarbons and is known for its applications in various chemical processes and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridec-8-ene can be synthesized through several methods, including:

    Hydroformylation: This process involves the reaction of 1-dodecene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium-based catalyst to form tridecanal, which is then dehydrated to produce this compound.

    Dehydration of Alcohols: this compound can also be prepared by the dehydration of tridecan-8-ol using acid catalysts such as sulfuric acid or phosphoric acid under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene, followed by selective hydrogenation and isomerization processes to achieve the desired double bond position.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form epoxides or alcohols. Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation of this compound in the presence of a palladium or platinum catalyst can convert it to tridecane.

    Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur at the double bond to form dihalogenated products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with a palladium or platinum catalyst under mild pressure and temperature.

    Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride or dichloromethane.

Major Products Formed:

    Epoxides and Alcohols: From oxidation reactions.

    Tridecane: From hydrogenation.

    Dihalogenated Compounds: From halogenation.

Scientific Research Applications

Tridec-8-ene has several applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tridec-8-ene involves its interaction with various molecular targets, primarily through its double bond. This allows it to participate in addition reactions, where the double bond is broken and new bonds are formed with other atoms or molecules. The pathways involved include:

    Electrophilic Addition: The double bond acts as a nucleophile, reacting with electrophiles to form addition products.

    Radical Reactions: The double bond can also participate in radical reactions, where free radicals add to the double bond, forming new radical intermediates.

Comparison with Similar Compounds

  • 1-Tridecene
  • 2-Tridecene
  • 3-Tridecene

Properties

CAS No.

23051-84-5

Molecular Formula

C13H26

Molecular Weight

182.35 g/mol

IUPAC Name

(E)-tridec-5-ene

InChI

InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h9,11H,3-8,10,12-13H2,1-2H3/b11-9+

InChI Key

VDFGUEPMNNLWOZ-PKNBQFBNSA-N

Isomeric SMILES

CCCCCCC/C=C/CCCC

Canonical SMILES

CCCCCCCC=CCCCC

Origin of Product

United States

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